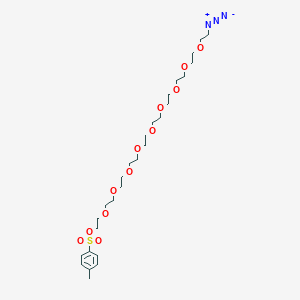

N3-PEG10-Tos

描述

Contextualization of Polyethylene (B3416737) Glycol in Advanced Chemical Synthesis

Polyethylene glycol (PEG) is a polyether compound that has found extensive use in the biomedical and pharmaceutical fields due to its advantageous properties. adcreviews.commdpi.comnih.govepfl.ch These properties include high solubility in aqueous and many organic solvents, biocompatibility, and a lack of toxicity and immunogenicity. adcreviews.comepfl.ch The process of attaching PEG chains to molecules, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. adcreviews.com Specifically, PEGylation can increase the in vivo stability and solubility of drugs and reduce their susceptibility to enzymatic degradation. adcreviews.com

The synthesis of PEG can be achieved through the ring-opening polymerization of ethylene (B1197577) oxide, allowing for the creation of PEGs with a range of molecular weights. mdpi.com This versatility in size makes PEG suitable for a wide array of applications, from modifying small molecule drugs to functionalizing large biomolecules and nanoparticles. adcreviews.commdpi.com

Strategic Role of Heterobifunctional Linkers in Molecular Design

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. mdpi.com This dual-functionality is crucial for the precise and controlled conjugation of two different molecular entities, such as a drug and a targeting molecule. mdpi.comnih.gov The general structure of a heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are distinct reactive groups. nih.gov This design allows for sequential reactions, minimizing the formation of unwanted byproducts and enabling the construction of well-defined bioconjugates. mdpi.com These linkers are pivotal in the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs), where they connect a monoclonal antibody to a cytotoxic drug. nih.govrsc.org

The Significance of N3-PEG10-Tos as a Versatile Synthetic Reagent

This compound is a prime example of a heterobifunctional linker, integrating three key components in its structure: an azide (B81097) (N3) group, a ten-unit polyethylene glycol (PEG10) spacer, and a tosylate (Tos) group. Each of these components imparts a specific functionality to the molecule, making it a highly versatile tool in chemical synthesis.

The azide group is a key player in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. adcreviews.commdpi.com Specifically, the azide group can react with an alkyne in a highly efficient and specific cycloaddition reaction to form a stable triazole linkage. adcreviews.comnih.gov This bioorthogonal reaction, meaning it does not interfere with biological processes, is widely used for labeling and conjugating biomolecules. nih.govresearchgate.net

The PEG10 spacer provides several benefits. Its hydrophilic nature enhances the water solubility of the molecules it connects, which is particularly advantageous for biological applications. adcreviews.comepfl.ch The PEG chain is also flexible and biocompatible, and its length can be precisely defined, as in the case of the ten ethylene glycol units in this compound.

The tosylate group is an excellent leaving group in nucleophilic substitution reactions. mdpi.comepfl.ch This makes the tosyl end of the molecule highly reactive towards nucleophiles such as amines and thiols, which are common functional groups found in biomolecules like proteins and peptides. epfl.ch This reactivity allows for the stable attachment of the this compound linker to a target molecule. adcreviews.com

The combination of these three functionalities in a single molecule allows for a two-step, controlled conjugation strategy. First, the tosyl group can be used to attach the linker to one molecule. Then, the azide group is available for a subsequent click chemistry reaction to attach a second molecule, enabling the precise construction of complex bioconjugates.

Overview of Key Academic Research Domains for this compound

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, the applications of its constituent parts and similar heterobifunctional PEG linkers point to its significant potential in several key research areas:

Targeted Drug Delivery: The architecture of this compound is ideally suited for creating targeted drug delivery systems. mdpi.comrsc.org The tosyl group can be reacted with a therapeutic agent, and the azide group can then be used to attach a targeting ligand (e.g., a peptide or antibody that recognizes cancer cells) via click chemistry. adcreviews.comrsc.org This approach helps to ensure that the drug is delivered specifically to the site of action, potentially increasing efficacy and reducing side effects. mdpi.com

Protein and Peptide Modification: The modification of proteins and peptides with PEG chains (PEGylation) is a well-established strategy to improve their therapeutic properties. adcreviews.com this compound can be used to introduce a PEG linker with a reactive azide handle onto a protein or peptide. This azide group can then be used for further functionalization, such as the attachment of imaging agents or other molecules. adcreviews.com

Surface Functionalization of Nanoparticles: Coating nanoparticles with PEG is a common method to improve their stability and biocompatibility, and to prolong their circulation time in the body. adcreviews.com Heterobifunctional linkers like this compound can be used to functionalize the surface of nanoparticles. For instance, the tosyl group could react with the nanoparticle surface, leaving the azide groups exposed for the subsequent attachment of targeting moieties or drug molecules. adcreviews.com

属性

分子式 |

C27H47N3O12S |

|---|---|

分子量 |

637.7 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C27H47N3O12S/c1-26-2-4-27(5-3-26)43(31,32)42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-29-30-28/h2-5H,6-25H2,1H3 |

InChI 键 |

JCOLNKOSWYDGGK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformation Strategies

Precursor Synthesis of Tosyl-Terminated Polyethylene (B3416737) Glycols

The foundational step in synthesizing N3-PEG10-Tos is the creation of a tosyl-terminated PEG molecule. The tosyl group is an excellent leaving group, making tosylated PEGs versatile intermediates for further chemical modifications. beilstein-journals.orgresearchgate.net

Reaction Pathways for Tos-PEGn-Tos from Nonaethylene Glycol

The synthesis of a di-tosylated polyethylene glycol, such as Tos-PEG9-Tos from nonaethylene glycol (HO-(CH₂CH₂O)₉-H), serves as a representative pathway for creating tosylated precursors. The reaction involves the conversion of the terminal hydroxyl (-OH) groups of the glycol into tosylate esters. This transformation is typically achieved by reacting the polyethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), and often in a suitable solvent like toluene (B28343) or dichloromethane (B109758) (DCM). mdpi.comjchemlett.com

The general reaction scheme is as follows: HO-PEGn-OH + 2 TsCl → Tos-O-PEGn-O-Tos + 2 HCl

The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion. For a starting material like nonaethylene glycol (n=9), this pathway yields the corresponding 1,28-bis(p-toluenesulfonyl)-3,6,9,12,15,18,21,24,27-nonaoxa-octacosane (Tos-PEG9-Tos).

Optimization of Reaction Conditions for Enhanced Purity and Yield in Tosylation

Achieving high purity and yield in the tosylation of polyethylene glycols requires careful optimization of several reaction parameters. Key factors include the choice of reagents, their stoichiometry, reaction temperature, and purification methods. beilstein-journals.orgjchemlett.com

Controlled tosylation is essential to favor the desired product while minimizing side reactions. jchemlett.com Strategies for optimization include:

Stoichiometry: Using an excess of the glycol relative to tosyl chloride can favor monotosylation, while an excess of TsCl promotes ditosylation. For complete ditosylation, at least two equivalents of TsCl and base are required. reddit.com

Base Selection: A mild base can help control the reaction rate by delaying the formation of the more reactive alkoxide anion, which can mitigate the risk of side product formation. jchemlett.com Pyridine is commonly used and can also act as the solvent. reddit.com

Temperature Control: Conducting the reaction at low temperatures, such as in an ice bath, slows down the reaction rate, allowing for more controlled tosylation. jchemlett.com Reactions are often stirred at room temperature overnight to ensure completion. reddit.com

Reagent Addition: Gradual, slow addition of tosyl chloride to the solution of PEG and base helps to maintain a low concentration of the reactive TsCl, further enhancing control. jchemlett.com

One approach to optimize tosylation is through mechanochemistry, which involves ball-milling the reactants. This solvent-free method can lead to rapid and efficient synthesis. beilstein-journals.org Research on the mechanochemical tosylation of methoxy-PEG (mPEG) has demonstrated the importance of the base in achieving high conversion rates.

| Entry | Base | Equivalents of Base | Equivalents of TsCl | Milling Time (min) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | None | - | 1.5 | 60 | 6 |

| 2 | Na₂CO₃ | 1.5 | 1.5 | 30 + 30 | 42 |

| 3 | NaOH | 1.5 | 1.5 | 30 + 30 | 99 |

| 4 | KOH | 1.5 | 1.5 | 30 + 30 | 99 |

Data based on a study of mPEG₇₅₀ tosylation, where the reaction was conducted in two steps: milling the mPEG with a base, followed by the addition of TsCl and further milling. beilstein-journals.org

Mechanistic Insights into Tosyl Ester Formation

The formation of a tosyl ester from an alcohol and tosyl chloride proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. researchgate.netyoutube.com The alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. youtube.com

The key steps of the mechanism, typically facilitated by a base like pyridine, are:

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group attacks the sulfur atom of tosyl chloride. This forms a protonated intermediate and displaces electrons onto one of the sulfonyl oxygens. youtube.com

Intermediate Collapse: The displaced electrons reform the double bond with sulfur, leading to the expulsion of the chloride ion as a leaving group. youtube.com

Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom that originated from the alcohol, resulting in the final tosyl ester product and pyridinium (B92312) hydrochloride. youtube.com

Crucially, the stereochemistry of the alcohol's carbon center is retained during this process because the C-O bond of the alcohol is not broken. youtube.comlibretexts.org The reaction converts the poorly leaving hydroxyl group (-OH) into a tosylate group (-OTs), which is an excellent leaving group due to the resonance stabilization of the negative charge on the resulting p-toluenesulfonate anion. libretexts.orgmasterorganicchemistry.com

Azide (B81097) Functionalization via Nucleophilic Displacement

With a tosylated PEG precursor in hand, the next stage is to introduce the azide functionality. This is accomplished through a nucleophilic substitution reaction where the tosylate group is displaced by an azide anion.

Conversion of Tosylate Groups to Azide Functionality using Sodium Azide

The conversion of a PEG-tosylate to a PEG-azide is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. researchgate.net The tosylate group (-OTs) is an excellent leaving group, readily displaced by a strong nucleophile like the azide ion (N₃⁻), which is typically supplied by sodium azide (NaN₃). mdpi.comresearchgate.net

The reaction is generally performed by heating the tosylated PEG with an excess of sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF). mdpi.comresearchgate.net

The pathway is as follows: Tos-O-PEGn-OTos + NaN₃ (excess) → N₃-PEGn-OTos + NaOTs

To synthesize the target this compound, one would start with Tos-PEG10-Tos and use a controlled amount of sodium azide or carefully manage reaction conditions to favor monosubstitution. However, a more common and controlled route involves starting with a mono-protected PEG, such as α-hydroxyl-ω-tosyl PEG (HO-PEG10-OTs). mdpi.com Reacting this intermediate with sodium azide directly yields the desired α-azide-ω-hydroxyl PEG (N₃-PEG10-OH), which can then be tosylated at the remaining hydroxyl end.

A typical procedure involves dissolving the tosylated PEG and sodium azide in dry DMF and stirring the mixture at an elevated temperature (e.g., 90 °C) overnight under an inert atmosphere. mdpi.com After the reaction, the product is isolated through filtration, solvent removal, and precipitation. mdpi.comresearchgate.net

Control of Reaction Parameters for Selective Azidation

Achieving selective azidation, particularly monosubstitution on a di-tosylated PEG, requires precise control over reaction parameters.

Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic. mdpi.commdpi.com Polyethylene glycol itself has also been explored as an efficient and eco-friendly reaction medium for the reaction between sulfonyl chlorides and sodium azide. tandfonline.comtandfonline.com

Temperature: Higher temperatures (e.g., 80-90 °C) are often necessary to overcome the activation energy for the substitution reaction and ensure a reasonable reaction rate. mdpi.comnih.gov

Stoichiometry: The molar ratio of sodium azide to the tosylate groups is a critical parameter. For the conversion of a monotosylate, an excess of NaN₃ (e.g., 1.5 to 5 equivalents) is used to drive the reaction to completion. mdpi.commdpi.com For achieving monosubstitution on a ditosylated substrate, using a stoichiometric or sub-stoichiometric amount of NaN₃ can favor the desired product, but this often leads to a mixture of starting material, mono-substituted, and di-substituted products, necessitating careful purification.

Reaction Time: The reaction is typically monitored by techniques like Thin-Layer Chromatography (TLC) or NMR spectroscopy to determine its completion, which often requires several hours to overnight stirring. mdpi.comtandfonline.com

By carefully manipulating these conditions, chemists can effectively control the conversion of tosylate groups to azide functionalities, enabling the synthesis of precisely functionalized molecules like this compound.

Comprehensive Synthesis Pathways for this compound

The synthesis of this compound typically starts from a commercially available, symmetrical PEG diol, specifically decaethylene glycol (HO-PEG10-OH). The key strategy involves the desymmetrization of the PEG diol through selective monofunctionalization. mdpi.comresearchgate.net A common approach is the monot-sylation of one hydroxyl group, followed by the conversion of the remaining hydroxyl group to an azide.

A representative synthetic route is as follows:

Monotosylation of Decaethylene Glycol: Decaethylene glycol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (NEt3) or pyridine, in an appropriate solvent like dichloromethane (DCM). mdpi.com This reaction selectively protects one hydroxyl group as a tosylate, yielding HO-PEG10-Tos. Careful control of stoichiometry is crucial to minimize the formation of the ditosylated byproduct. google.com

Mesylation of the Remaining Hydroxyl Group: The resulting HO-PEG10-Tos is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base to convert the free hydroxyl group into a mesylate (Ms), a good leaving group. This yields MsO-PEG10-Tos.

Azidation: The mesylate group is subsequently displaced by an azide group through a nucleophilic substitution reaction with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF). mdpi.comresearchgate.net This step yields the final product, this compound.

An alternative pathway involves the direct conversion of a hydroxyl group to an azide. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by a two-step process involving mesylation or tosylation followed by substitution with azide. researchgate.net

| Step | Reactants | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | HO-PEG10-OH | p-Toluenesulfonyl chloride (TsCl), Triethylamine (NEt3) | HO-PEG10-Tos | ~80-90% |

| 2 | HO-PEG10-Tos | Methanesulfonyl chloride (MsCl), Triethylamine (NEt3) | MsO-PEG10-Tos | >95% |

| 3 | MsO-PEG10-Tos | Sodium Azide (NaN3) | This compound | >90% |

The scalable synthesis of functionalized PEG derivatives like this compound presents several challenges that need to be addressed to ensure efficiency, reproducibility, and cost-effectiveness.

One of the primary considerations is the efficient and high-yielding monofunctionalization of the starting PEG diol. google.com Traditional batch synthesis often leads to a statistical mixture of unreacted, monofunctionalized, and difunctionalized products, necessitating laborious purification. google.com To overcome this, strategies such as using a large excess of the PEG diol can favor monofunctionalization, but this is not always economically viable for large-scale production.

Recent advancements have focused on developing more controlled and efficient synthetic methods. These include:

Iterative Exponential Growth (IEG): This strategy involves the stepwise elongation of the PEG chain, which allows for the synthesis of monodisperse PEGs with defined functional groups at each end. acs.org While powerful, this method may be more complex and costly for the production of a specific, relatively short PEG linker like PEG10.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalable synthesis. rsc.orgcam.ac.uk They provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for potentially hazardous reactions like azidation. rsc.org The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a continuous process. cam.ac.uk

Polymerization from Functional Initiators: Another approach for scalable synthesis is the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains one of the desired functional groups. This method can produce heterobifunctional PEGs with good control over molecular weight and functionality.

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Batch Synthesis with Excess Diol | Simple setup | Costly due to excess reagent, purification challenges |

| Iterative Exponential Growth (IEG) | Produces monodisperse PEGs, high purity | Complex, multi-step process, potentially high cost |

| Flow Chemistry | High reproducibility, improved safety, potential for automation | Requires specialized equipment, initial setup cost |

| Polymerization from Functional Initiators | Good control over molecular weight and functionality | May require synthesis of custom initiators |

Advanced Purification and Isolation Techniques Post-Synthesis

The purification of this compound from the reaction mixture is a critical step to ensure high purity, which is essential for its intended applications. The reaction mixture typically contains the desired product, unreacted starting materials, byproducts (e.g., ditosylated PEG), and residual reagents. A combination of chromatographic and non-chromatographic techniques is often employed for effective purification. nih.gov

Chromatographic Techniques:

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is effective for removing low molecular weight impurities such as excess reagents and salts.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. While PEG itself is neutral, this technique can be useful if charged protecting groups or impurities are present. nih.gov

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The introduction of the tosyl group increases the hydrophobicity of the PEG chain, which can be exploited for separation.

Reversed-Phase Chromatography (RPC): RPC, often performed using high-performance liquid chromatography (HPLC), is a powerful technique for separating PEG derivatives with high resolution. mdpi.com It separates molecules based on their hydrophobicity, and different mobile phase compositions can be used to optimize the separation of this compound from closely related impurities. The use of core-shell stationary phases can further enhance resolution. mdpi.com

Non-Chromatographic Techniques:

Precipitation/Crystallization: The product can often be precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether or cold isopropanol. researchgate.net This is a simple and effective method for removing many impurities.

Liquid-Liquid Extraction: This technique can be used to separate the product from water-soluble or organic-soluble impurities by partitioning it between two immiscible liquid phases. rsc.org

Membrane Filtration: Techniques like ultrafiltration and diafiltration can be used to remove small molecule impurities and for buffer exchange. mdpi.comresearchgate.net

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic volume | Removal of small molecule impurities |

| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High-resolution separation from byproducts |

| Precipitation | Differential solubility | Bulk purification and isolation |

| Liquid-Liquid Extraction | Partitioning between immiscible phases | Removal of soluble impurities |

| Membrane Filtration | Molecular weight cutoff | Desalting and buffer exchange |

Advanced Chemical Reactivity and Orthogonal Coupling Paradigms

Nucleophilic Substitution Reactivity of Tosyl Groups

The tosyl (p-toluenesulfonyl) group is a cornerstone of synthetic organic chemistry, primarily because it can transform a poorly reactive hydroxyl group into a highly reactive tosylate ester. This conversion is pivotal for the utility of the N3-PEG10-Tos linker, as the tosylate end is designed for facile displacement by a wide array of nucleophiles.

A leaving group's efficacy is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own. The tosylate anion is an exceptionally good leaving group because it is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. This is in stark contrast to the hydroxide (B78521) ion (pKa of its conjugate acid, water, is ~15.7), which is a poor leaving group, making direct nucleophilic substitution on alcohols difficult.

The remarkable stability of the tosylate anion stems from extensive resonance delocalization. organic-chemistry.orgnih.gov Once the C-O bond cleaves during a nucleophilic substitution reaction, the resulting negative charge on the oxygen atom is not localized. Instead, it is distributed across all three oxygen atoms of the sulfonate group through resonance. organic-chemistry.orgresearchgate.net This dispersal of charge significantly lowers the energy of the anion, making its departure from the parent molecule energetically favorable. utwente.nl This inherent stability ensures that tosylates are excellent substrates for nucleophilic substitution reactions, including both SN1 and SN2 pathways. nih.gov

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Ability |

|---|---|---|---|

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8 | Excellent |

| Iodide (I⁻) | Hydroiodic Acid | -10 | Excellent |

| Bromide (Br⁻) | Hydrobromic Acid | -9 | Good |

| Chloride (Cl⁻) | Hydrochloric Acid | -7 | Good |

| Hydroxide (HO⁻) | Water | 15.7 | Very Poor |

The robust reactivity of the tosylate group makes it an ideal anchor for the first step in a multi-step conjugation strategy using a heterobifunctional linker like this compound. The key advantage is its orthogonal reactivity relative to the azide (B81097) group. The tosylate end readily participates in nucleophilic substitution reactions, while the azide end is completely unreactive under these conditions. researchgate.net This allows a chemist to selectively react a nucleophile—such as a thiol from a cysteine residue on a protein, an amine, or a hydroxyl group—at the tosylated terminus without affecting the azide.

This sequential approach is a powerful tool in constructing complex molecular architectures. For instance, a biomolecule or surface with a nucleophilic handle can first be attached to the this compound linker via displacement of the tosylate group. After this initial conjugation and subsequent purification, the azide functionality remains available for a second, completely different type of reaction, most notably a "click" chemistry reaction. researchgate.net This strategic, stepwise functionalization prevents the formation of undesired homodimers or complex product mixtures, ensuring a controlled and predictable synthesis. nih.govacs.org

Azide-Mediated Click Chemistry Reactions

The azide group at the other end of the this compound molecule is a key component of one of the most powerful and widely used "click chemistry" reactions. Click chemistry describes a class of reactions that are rapid, high-yielding, stereospecific, and tolerant of a wide range of functional groups and solvents, making them ideal for biological and materials science applications. nih.gov The azide functionality is stable and largely inert to common synthetic reagents and biological conditions, preserving it for a specific and targeted reaction with an alkyne. nih.gov

The premier reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins an azide with a terminal alkyne to form a highly stable 1,2,3-triazole ring. While the thermal (uncatalyzed) version of this reaction exists, it requires high temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exquisite control over the outcome. organic-chemistry.org

The CuAAC reaction proceeds through a stepwise mechanism that is distinct from the concerted process of the uncatalyzed cycloaddition. nih.govnih.gov The catalytic cycle is generally understood to begin with the formation of a copper(I) acetylide intermediate from the terminal alkyne. researchgate.net This step significantly increases the nucleophilicity of the alkyne's terminal carbon. The azide then coordinates to the copper center, bringing it into close proximity with the activated alkyne. nih.gov This is followed by the key bond-forming step where the terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, leading to a six-membered copper-containing metallacycle. organic-chemistry.org This intermediate then undergoes rearrangement and protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

A critical feature of the CuAAC is its exceptional regioselectivity. The reaction exclusively produces the 1,4-disubstituted triazole isomer. nih.govrsc.org This outcome is a direct consequence of the copper-catalyzed mechanism, where the copper atom acts as a template, coordinating both the alkyne and the azide in a specific orientation that only permits the formation of the 1,4-adduct. nih.govnsf.gov Density functional theory (DFT) calculations have shown that the activation barrier to form the 1,4-isomer is significantly lower than that required to form the 1,5-isomer, explaining the observed regioselectivity. nsf.gov

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and the reaction environment. The active catalyst is the copper(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state, especially in aerobic environments. nih.gov A more common and robust approach is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent. Sodium ascorbate (B8700270) is the most widely used reductant for this purpose. nih.govnih.gov

To further enhance reaction rates and stabilize the catalytically active Cu(I) state, various ligands are employed. These ligands chelate the copper ion, preventing its oxidation and disproportionation while often accelerating the catalytic cycle. nih.govjenabioscience.com Tris-(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives like THPTA and BTTAA, are among the most effective and commonly used. jenabioscience.comresearchgate.net The choice of ligand and solvent (ranging from organic solvents like DMSO to purely aqueous systems) can be optimized to suit the specific substrates, particularly in bioconjugation where maintaining the integrity of proteins or cells is paramount. nih.govrsc.org

| Component | Function | Common Examples |

|---|---|---|

| Copper Source | Provides the catalytic metal center | CuSO₄·5H₂O, CuI, CuBr nih.govnsf.gov |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate nih.govjenabioscience.com |

| Stabilizing Ligand | Accelerates the reaction and protects Cu(I) from oxidation | TBTA, THPTA, BTTAA, Bathophenanthroline jenabioscience.comresearchgate.net |

| Solvent | Provides the reaction medium | Water, t-BuOH/H₂O, DMSO, DMF acs.orgrsc.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing the azide group of this compound to form a stable triazole linkage with a strained alkyne without the need for a cytotoxic copper catalyst.

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. lbl.gov The azide group is particularly well-suited for this, as it is virtually absent from and non-reactive with most biological molecules. lbl.gov SPAAC, a type of "click chemistry," leverages this inertness. biochempeg.com The reaction's driving force is not a catalyst but the high ring strain of a cyclooctyne (B158145) derivative. magtech.com.cn This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring. nih.gov This metal-free approach avoids the cellular toxicity associated with the copper(I) catalyst used in the traditional Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making SPAAC highly suitable for applications in living systems. biochempeg.comrsc.org The reaction is highly efficient, proceeds at ambient temperatures, and can be carried out in aqueous buffers. nih.govinterchim.fr

The rate of the SPAAC reaction is highly dependent on the structure of the strained alkyne. Several generations of cyclooctynes have been developed to optimize reaction kinetics. Among the most widely used are Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO).

Dibenzocyclooctyne (DBCO): Also known as ADIBO, DBCO is a benzo-annulated cyclooctyne that exhibits rapid reaction kinetics with azides. uzh.chbldpharm.com The fusion of the benzene (B151609) rings significantly increases the ring strain, accelerating the cycloaddition. bldpharm.com DBCO is often preferred for its high stability, solubility, and fast reaction rates, which are among the highest for SPAAC reagents. interchim.fruzh.ch The reaction between a DBCO-functionalized molecule and an azide, such as the one on this compound, is very fast and efficient, often completing within minutes to hours at low micromolar concentrations. interchim.frresearchgate.net

Bicyclo[6.1.0]nonyne (BCN): BCN is another effective strained alkyne for SPAAC. While its reaction rate with azides is generally slower than that of DBCO, BCN offers advantages in terms of its smaller size and lower lipophilicity. bldpharm.com These properties can be beneficial in certain applications where steric hindrance or non-specific hydrophobic interactions are a concern. biochempeg.combldpharm.com

The choice between DBCO and BCN for reaction with this compound depends on the specific requirements of the application, such as the desired reaction speed, the steric accessibility of the target, and solubility considerations.

Table 1: Comparative Reactivity of Strained Alkynes in SPAAC

| Alkyne Moiety | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Azides | Key Features |

|---|---|---|

| DBCO | ~0.1 - 1.0 | High reaction rate, stable, widely used. interchim.fruzh.ch |

| BCN | ~0.01 - 0.1 | Smaller size, lower lipophilicity, moderate rate. bldpharm.com |

Staudinger Ligation and Azide-Phosphine Ligation

The Staudinger ligation is another powerful, metal-free bioorthogonal reaction that involves the azide group of this compound. It is based on the classic Staudinger reaction, which reduces an azide to an amine using a phosphine (B1218219). lbl.govorganic-chemistry.org The ligation variant was ingeniously modified by Bertozzi and coworkers to create a stable amide bond instead of just reducing the azide. lbl.govsigmaaldrich.com

The mechanism involves the reaction of the azide with a specifically engineered triarylphosphine that contains an ortho-positioned electrophilic trap, typically a methyl ester. sigmaaldrich.comthermofisher.com The initial step is the formation of an aza-ylide intermediate with the loss of dinitrogen gas (N₂). organic-chemistry.orgcatalysis.blog This nucleophilic intermediate then undergoes an intramolecular reaction with the electrophilic trap, leading to a stable amide bond after hydrolysis of an amidophosphonium salt. acs.org Because the azide and phosphine groups are abiotic, this reaction is highly chemoselective and orthogonal to biological functionalities. lbl.govthermofisher.com A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide byproduct is cleaved away, leaving no residual atoms from the phosphine reagent in the final conjugate. acs.org This ligation is highly efficient for creating conjugates under mild, aqueous conditions. thermofisher.com

Ancillary Functionalization and Coupling Methodologies

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxylic acid and a primary amine. thermofisher.comcreative-proteomics.com While this compound itself does not possess a carboxyl or primary amine for direct EDC coupling, it is frequently used in workflows involving this chemistry. For instance, a protein's surface carboxyl groups (from aspartic acid or glutamic acid residues) can be activated by EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive intermediate. encapsula.com This activated protein could then be reacted with a bifunctional linker that contains both an amine and a strained alkyne, which would subsequently be available to react with the azide of this compound via SPAAC. The PEG chain in this compound enhances the water solubility of the final conjugate. nih.govgoogle.com

The maleimide (B117702) group is a popular functional moiety in bioconjugation due to its high reactivity and specificity towards thiol (sulfhydryl) groups, which are found in cysteine residues of proteins. The reaction, a Michael addition, proceeds rapidly at neutral pH (6.5-7.5) to form a stable thioether bond. broadpharm.com

This compound can be integrated into workflows involving maleimide chemistry. For example, a protein can be engineered to have a unique cysteine residue. This protein can then be reacted with a heterobifunctional crosslinker containing both a maleimide group and a strained alkyne (e.g., DBCO-PEG-Maleimide). After the maleimide-thiol conjugation, the now alkyne-functionalized protein can be coupled to this compound via SPAAC. The PEG10 chain of this compound can improve the pharmacokinetic properties and solubility of the resulting bioconjugate. creativepegworks.comaxispharm.com

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Azide-PEG10-Tosyl | This compound |

| Polyethylene (B3416737) Glycol | PEG |

| Tosylate / Tosyl | Tos |

| Bicyclo[6.1.0]nonyne | BCN |

| Dibenzocyclooctyne | DBCO |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N-hydroxysuccinimide | NHS |

Oxidative Functionalization Strategies

The unique trifunctional nature of this compound, featuring an azide, a polyethylene glycol (PEG) chain, and a tosylate, presents a landscape of opportunities for oxidative functionalization. While direct oxidative studies on the entire this compound molecule are not extensively documented, the reactivity of its individual components provides a strong basis for predicting and designing such transformations. Oxidative strategies can be selectively targeted to the terminal azide or the tosylate group, and potential reactions involving the PEG backbone must also be considered.

Oxidative Reactions of the Azide Moiety

The terminal azide group in this compound is a key site for oxidative transformation. A significant strategy involves the oxidation of the azide to a nitro group. This conversion can be achieved with powerful oxygen transfer agents. researchgate.netacs.orgwiley-vch.de For instance, a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH3CN) has been shown to be exceptionally effective in converting various organic azides into their corresponding nitro compounds. researchgate.netacs.org This reaction is often rapid, proceeding at or below room temperature, and generally provides high yields. researchgate.netacs.org The transformation is believed to proceed through a nitroso intermediate. acs.org The electrophilic oxygen from the reagent attacks the nucleophilic carbon-bonded nitrogen of the azide. researchgate.netwiley-vch.de This method is tolerant of many other functional groups, which is a significant advantage for a multifunctional molecule like this compound. researchgate.net

Another oxidative pathway for the azide involves its conversion to an azide radical (N3•). This can be accomplished using oxidizing agents such as ammonium (B1175870) cerium(IV) nitrate. libretexts.org The resulting electrophilic azide radical can then participate in further reactions, such as addition to electron-rich double bonds in a process known as azidonitration. libretexts.org

The oxidative coupling of the azide ion with anions of primary nitroalkanes to form 1-azido-1-nitroalkanes has also been reported, typically using an oxidant like ammonium peroxodisulfate. researchgate.net While this applies to the azide ion, it suggests the potential for related oxidative coupling reactions at the azide terminus of the this compound linker under specific conditions.

The following table summarizes a representative oxidative conversion of an azide to a nitro compound.

| Substrate Example | Reagent | Product | Yield | Reference |

| 1-Azidodecane | HOF·CH3CN | 1-Nitrodecane | 92% | acs.org |

| α-Azido acetophenone | HOF·CH3CN | α-Nitro acetophenone | ~90% | researchgate.net |

| Azidobenzene | HOF·CH3CN | Nitrobenzene | - | acs.org |

Oxidative Addition at the Tosylate Group

The tosylate group of this compound, while primarily known as a good leaving group in nucleophilic substitutions, can also be a substrate for oxidative addition reactions, particularly with transition metal complexes. Palladium(0) complexes are well-known to undergo oxidative addition with aryl and alkyl tosylates. scilit.comnih.govresearchgate.netacs.org Although aryl tosylates are more commonly studied, methods for the oxidative addition of palladium(0) into unactivated secondary alkyl tosylates have also been developed. nih.gov

This process involves the insertion of the low-valent metal center (e.g., Pd(0)) into the carbon-oxygen bond of the tosylate, forming a higher-valent organometallic species (e.g., an alkyl-palladium(II) complex). scilit.comnih.gov This oxidative addition is a critical step in many palladium-catalyzed cross-coupling reactions. scilit.comacs.org The rate of this reaction can be influenced by factors such as the solvent polarity and the presence of specific ligands or additives. scilit.comresearchgate.net For this compound, this strategy could enable the coupling of the tosyl-terminated end of the linker with a wide range of organometallic reagents or other nucleophiles under catalytic conditions.

Considerations for the PEG Backbone

It is also important to consider the potential for oxidation of the polyethylene glycol chain itself. The ether linkages of the PEG backbone can be susceptible to oxidation by reactive oxygen species (ROS), which can lead to chain fragmentation. uzh.ch Therefore, the choice of oxidizing agent and reaction conditions must be carefully selected to ensure the integrity of the PEG linker while achieving the desired functionalization at the azide or tosylate terminus.

Polymer Science and Advanced Materials Engineering Applications

Tailored Functionalization of Polymer Backbones and Architectures

The azide (B81097) group of N3-PEG10-Tos provides a powerful tool for the tailored functionalization of polymers. Through click chemistry, this linker can be precisely attached to polymer backbones or chain ends that have been functionalized with alkyne groups, enabling the synthesis of materials with well-defined structures and properties.

This compound is instrumental in the synthesis of both graft and block copolymers, which are classes of polymers with unique morphologies and properties.

Graft Copolymers: In the "grafting to" approach, pre-synthesized polymer chains of this compound can be attached to a primary polymer backbone. For example, a backbone polymer like chitosan can be modified to incorporate reactive sites, and then azide-terminated PEG chains are grafted onto it. mdpi.com This method allows for the creation of hybrid copolymers combining the properties of a natural polysaccharide with a synthetic polymer. mdpi.com Similarly, functional oligomers can be reacted with modified polypropylene to create graft copolymers that act as compatibilizers in polymer blends. researchgate.net

Block Copolymers: Amphiphilic block copolymers, which can self-assemble into structures like micelles, are readily synthesized using azide-functionalized PEG linkers. nanosoftpolymers.comresearchgate.net Linear-dendritic block copolymers have been created using an azide-functionalized PEG as a starting point for the divergent growth of a dendritic block. nih.gov These structures are of significant interest for applications such as drug delivery. nih.gov The ability to form polyion complex (PIC) micelles from oppositely charged PEGylated copolymers is another key application, where the PEG block shields the core, creating stable nanoparticles suitable for delivering therapeutics. nih.gov

| Copolymer Architecture | Synthetic Strategy Utilizing Azide-PEG | Resulting Properties & Applications |

| Graft Copolymers | "Grafting to" method: Attaching this compound side chains to a polymer backbone (e.g., chitosan, polypropylene). mdpi.comresearchgate.net | Combines properties of backbone and grafted chains; thermoresponsive materials, blend compatibilizers. mdpi.comresearchgate.net |

| Amphiphilic Block Copolymers | Using N3-PEG as the hydrophilic block, clicked to a hydrophobic polymer block (e.g., poly(L-Aspartic acid)). nanosoftpolymers.com | Self-assembles into micelles in aqueous solutions for drug encapsulation and delivery. nanosoftpolymers.com |

| Linear-Dendritic Block Copolymers | Employing an azide-terminated PEG as the macroinitiator for the growth of a dendritic block. nih.gov | Monodisperse and multivalent structures with precise control for designing drug delivery systems. nih.gov |

The high efficiency and orthogonality of the CuAAC reaction make azide-terminated linkers ideal for the precise functionalization of polymer chain ends. Research has demonstrated that azide-terminated polystyrene can be successfully converted into various end-functionalized polymers with high purity and yield. chemijournal.com This post-polymerization modification allows for the introduction of specific chemical groups (e.g., bromide, hydroxyl, amino) onto the terminus of a polymer chain. chemijournal.com This strategy is crucial for creating well-defined macromolecular precursors that can be used in subsequent reactions to produce new, more complex materials like block copolymers or cross-linked networks. chemijournal.com The reaction proceeds without significant changes to the polymer's molecular weight distribution, highlighting the precision of this technique. chemijournal.com This approach has been used to create blocky copolymers by performing the functionalization in a heterogeneous gel state, which results in non-random "blocky" microstructures that can preserve desirable properties like crystallizability. rsc.org

The synergy between click chemistry and controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), has greatly expanded the range of achievable polymer architectures and functional materials. chemijournal.com CRP methods provide excellent control over polymer molecular weight, polydispersity, and composition. By designing initiators for ATRP that also contain an alkyne or azide group, polymers can be synthesized with a terminal reactive site ready for a click reaction.

An azide-terminated polymer, synthesized via ATRP, can be efficiently functionalized using an alkyne-containing molecule through CuAAC. chemijournal.com This combination allows for the modular construction of complex polymers. For instance, well-defined polymers with PEG side chains can be synthesized using ATRP of oligo(ethylene glycol) methacrylate monomers. researchgate.net This approach enables the creation of "smart" materials, such as thermoresponsive copolymers with a controllable lower critical solution temperature (LCST). researchgate.net

| CRP Technique | Integration with Azide-PEG Chemistry | Example Application |

| ATRP | Synthesis of polymers with terminal azide groups (e.g., Azide-terminated Polystyrene). chemijournal.com | Post-polymerization modification via CuAAC to introduce diverse functional end-groups. chemijournal.com |

| ATRP | Polymerization of oligo(ethylene glycol) methacrylate monomers. researchgate.net | Synthesis of copolymers with PEG side chains for creating biocompatible surfaces and thermoresponsive materials. researchgate.net |

| RAFT | Synthesis of block copolymers with azide functionalities. | Creation of pH-dependent membrane-destabilizing polymers for enhanced drug delivery. nih.gov |

Development of Advanced Functional Materials

The incorporation of this compound into materials imparts the beneficial properties of polyethylene (B3416737) glycol, leading to the development of advanced materials for coatings and biomedical applications.

The use of azide-PEG linkers is a key strategy in the creation of PEG-modified functional coatings. biochempeg.combiochempeg.com When covalently attached to a surface, the PEG chains form a hydrophilic barrier that can repel the non-specific adsorption of proteins and cells. This "antifouling" property is critical in many biomedical and biotechnological applications, such as medical implants, biosensors, and drug delivery systems. The azide group on this compound allows it to be efficiently "clicked" onto surfaces that have been pre-functionalized with alkyne groups, ensuring a stable and dense coating of PEG chains.

Modifying the surface of nanoparticles with polyethylene glycol, a process known as PEGylation, is a widely used strategy to improve their performance in biological systems. researchgate.netnih.gov this compound is an ideal reagent for this purpose. Attaching PEG chains to the nanoparticle surface creates a hydrophilic and sterically hindered layer. nih.gov

This PEG layer provides several key advantages:

Enhanced Colloidal Stability: The PEG coating prevents nanoparticles from aggregating in high ionic strength biological fluids. nih.gov

Reduced Protein Corona Formation: It minimizes the adsorption of serum proteins onto the nanoparticle surface, a phenomenon known as the protein corona. nih.govnih.gov A reduced corona can help nanoparticles evade recognition and clearance by the immune system. mdpi.com

Prolonged Circulation Time: By avoiding the reticuloendothelial system, PEGylated nanoparticles can circulate in the bloodstream for longer periods, increasing the probability of reaching their target site. mdpi.com

The modification can be achieved by functionalizing the nanoparticle with alkyne groups and then using the CuAAC reaction to covalently attach this compound. This strategy has been applied to various types of nanoparticles, including gold nanoparticles, quantum dots, and magnetic nanoparticles, to make them suitable for in vivo applications. nih.govnih.gov

| Property | Unmodified Nanoparticle | PEGylated Nanoparticle (via this compound) |

| Colloidal Stability | Prone to aggregation in biological fluids. nih.gov | High stability in high ionic strength media. nih.gov |

| Protein Adsorption | Rapidly coated with serum proteins (protein corona). nih.gov | Significantly reduced protein adsorption. nih.gov |

| Immune System Recognition | Quickly recognized and cleared by the immune system. mdpi.com | Evades immune detection, leading to longer circulation times. mdpi.com |

| Cellular Uptake | Efficient but often non-specific uptake by macrophages. nih.gov | Reduced non-specific uptake, allowing for potential targeting. mdpi.com |

Formation of Polymeric Nanostructures (e.g., Micelles, Nanospheres, Polymersomes)

The synthesis of amphiphilic block copolymers is a cornerstone for the creation of self-assembled polymeric nanostructures in aqueous environments. This compound is instrumental in this process, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. nih.gov

The process typically begins with the synthesis of a hydrophobic polymer block that has a terminal alkyne group. This compound, representing the hydrophilic block, can then be covalently linked to the hydrophobic polymer via the CuAAC reaction. mdpi.com This reaction forms a stable triazole linkage, resulting in a well-defined amphiphilic diblock copolymer. mdpi.com

Once synthesized, these amphiphilic molecules, when placed in a selective solvent like water, spontaneously self-assemble to minimize the interfacial energy between the hydrophobic block and the aqueous surroundings. This assembly process leads to various nanostructures:

Micelles: These are typically spherical aggregates with a hydrophobic core, formed by the collapsed hydrophobic polymer chains, and a hydrophilic corona composed of the PEG chains. expresspolymlett.comnih.gov The PEG corona provides steric stabilization, preventing aggregation and improving biocompatibility. nih.govacs.org These core-shell structures are extensively studied as nanocarriers for hydrophobic drugs. nih.gov

Nanospheres: While micelles have a distinct core-corona structure, nanospheres are solid, matrix-type nanoparticles. This compound can be used to surface-functionalize pre-formed nanospheres, imparting "stealth" properties that reduce clearance by the immune system.

Polymersomes: These are vesicular structures, analogous to liposomes, composed of a bilayer membrane of amphiphilic block copolymers enclosing an aqueous core. acs.orgtue.nlmdpi.com The hydrophilic PEG segments from this compound would be exposed on both the inner and outer surfaces of the membrane, creating a stable and biocompatible vesicle capable of encapsulating hydrophilic payloads. acs.org

The precise molecular weight of this compound allows for fine control over the hydrophilic-lipophilic balance (HLB) of the resulting block copolymer, which in turn dictates the size, morphology, and stability of the final nanostructure.

| Nanostructure | Key Feature | Role of this compound Component |

| Micelle | Hydrophobic Core, Hydrophilic Corona | Forms the hydrophilic corona via click chemistry conjugation to a hydrophobic block. expresspolymlett.comnih.gov |

| Nanosphere | Solid Polymer Matrix | Used for surface modification to enhance biocompatibility and circulation time. |

| Polymersome | Bilayer Membrane with Aqueous Core | Acts as the hydrophilic block in the amphiphilic copolymer forming the vesicle membrane. mdpi.comacs.org |

Research into Novel Polymeric Systems

Design and Application of Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that exhibit significant changes in their properties in response to external triggers like temperature, pH, or light. This compound is a valuable tool for designing such systems by enabling the conjugation of its hydrophilic PEG chain to a stimuli-responsive polymer backbone. researchgate.netbiorxiv.org

A prominent example involves the temperature-responsive polymer, poly(N-isopropylacrylamide) (PNIPAM). PNIPAM exhibits a lower critical solution temperature (LCST) in water, typically around 32°C. Below the LCST, it is hydrophilic and soluble; above it, it becomes hydrophobic and precipitates. By synthesizing an alkyne-terminated PNIPAM and subsequently attaching this compound via click chemistry, a PEG-b-PNIPAM block copolymer is formed. nih.govnih.govresearchgate.net The resulting copolymer combines the thermoresponsive behavior of PNIPAM with the biocompatibility and stability of PEG. These smart copolymers can self-assemble into micelles at room temperature and undergo a temperature-triggered structural change or disassembly above the LCST, a property harnessed for on-demand drug release. nih.gov

| Stimulus | Example Stimuli-Responsive Polymer | Conjugation Method with N3-PEG Component |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | CuAAC click chemistry between azide-PEG and alkyne-PNIPAM. nih.govnih.gov |

| pH | Poly(histidine) or Poly(acrylic acid) | Click chemistry or tosyl-group substitution to link PEG block. |

| Enzymes | Peptide-based polymers | Covalent attachment via click chemistry to enzyme-cleavable peptide linkers. researchgate.net |

Investigation of Autocatalytic Reactive Flame Retardants in Polymer Composites

Reactive flame retardants are chemically incorporated into the polymer matrix, which prevents their migration and ensures long-term performance. mdpi.comstruktol.de While direct studies extensively detailing this compound in this specific role are nascent, its chemical structure offers a compelling platform for investigation. The dual reactivity of this compound (azide for click chemistry and tosyl as a leaving group) allows it to act as a versatile linker for covalently bonding flame-retardant moieties into a polymer backbone. nih.gov

For instance, phosphorus-containing compounds are highly effective flame retardants. struktol.de A research strategy could involve synthesizing a phosphorus-containing molecule with an alkyne group. This molecule could then be "clicked" onto an azide-functionalized polymer using this compound as a potential linker or by directly functionalizing the polymer with azide groups. researchgate.net The azide group of this compound allows for its incorporation into polymer backbones that have complementary alkyne groups. iisc.ac.in

Furthermore, the PEG component itself can contribute to flame retardancy through a charring mechanism. Upon heating, the PEG chain can dehydrate to form a stable carbonaceous char layer that insulates the underlying material from heat and oxygen, thereby inhibiting combustion. The reactive nature of this compound ensures that this char-forming component is permanently locked into the material's structure.

Studies on Hybrid Material Systems (e.g., Pegylation of Polysaccharides)

Pegylation, the covalent attachment of PEG chains, is a widely adopted strategy to improve the therapeutic properties of biomolecules and materials, including polysaccharides. Polysaccharides like hyaluronic acid (HA) and chitosan are biocompatible and biodegradable but can have limitations such as poor solubility or immunogenicity. beilstein-journals.org

This compound is an ideal reagent for the precise pegylation of these natural polymers using click chemistry. nih.govresearchgate.net The process typically involves a two-step approach:

Modification of the Polysaccharide: The polysaccharide (e.g., HA, chitosan) is chemically modified to introduce alkyne functional groups onto its backbone. nih.govnih.gov

Click Reaction: The alkyne-modified polysaccharide is then reacted with this compound. The azide group on the PEG chain efficiently "clicks" with the alkyne groups on the polysaccharide, forming a stable graft copolymer. researchgate.netfrontiersin.org

This method, known as strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC, offers high efficiency and specificity under mild, aqueous conditions, preserving the integrity of the polysaccharide. nih.govresearchgate.net The resulting PEG-grafted polysaccharides exhibit significantly improved properties. For example, injectable hydrogels have been formed by crosslinking cyclooctyne-modified hyaluronic acid with azide-modified PEG, demonstrating the utility of this chemistry in creating robust biomaterials for tissue engineering. nih.govrsc.org

| Polysaccharide | Modification Strategy | Key Improvement from Pegylation |

| Hyaluronic Acid (HA) | Modification with cyclooctyne (B158145) groups, followed by SPAAC with azide-PEG. nih.gov | Formation of injectable, crosslinked hydrogels for tissue engineering. rsc.org |

| Chitosan | N-azidation of chitosan followed by CuAAC with alkyne-terminated PEG. researchgate.netresearchgate.net | Improved water solubility and potential for gene/drug delivery. beilstein-journals.orgfrontiersin.org |

| Alginate | Modification with cyclooctyne groups, then SPAAC with azide-peptides/PEG. wustl.edu | Enhanced cell adhesion and bioactivity for tissue engineering scaffolds. |

Analytical Methodologies for Compound Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in N3-PEG10-Tos.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and assessing the end-group functionalization of this compound.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy allows for the identification of characteristic proton environments within the this compound molecule. The PEG backbone, typically composed of repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-), exhibits a strong signal in the range of 3.5–3.7 ppm, corresponding to the methylene (B1212753) protons. The tosyl end-group provides distinct signals: the aromatic protons of the tosyl ring typically appear as two doublets in the region of 7.3–7.8 ppm, and the methyl protons of the tosyl group resonate as a singlet around 2.4 ppm. The presence and integration of these signals relative to each other confirm the successful attachment of the tosyl group and the integrity of the PEG chain. The azide (B81097) end-group itself does not possess directly observable protons in ¹H NMR, but its presence is inferred through the absence of precursor functional groups (e.g., halides or mesylates) and the presence of the tosyl terminus, along with the characteristic PEG and tosyl proton signals. For a PEG10 (approximately 10 repeating units, molecular weight around 400-500 g/mol ), the integration ratio of the tosyl aromatic protons to the PEG methylene protons should reflect the molecular weight and the presence of one tosyl group per chain.

Table 6.1.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Integration (Relative) |

| PEG Methylene (-O-CH₂-CH₂-) | 3.5 – 3.7 | ~20 (for PEG10) |

| Tosyl Aromatic (ortho) | 7.3 – 7.4 | 2 |

| Tosyl Aromatic (meta) | 7.7 – 7.8 | 2 |

| Tosyl Methyl (-CH₃) | 2.4 | 3 |

Diffusion NMR, particularly Pulsed Field Gradient Spin Echo (PFGSE) NMR or Diffusion Ordered SpectroscopY (DOSY), offers a powerful method for quantifying polymer functionalization. This technique measures the self-diffusion coefficients of molecules, which are inversely related to their size and hydrodynamic volume. By comparing the diffusion coefficients of the PEG chains and any free reagents or byproducts, one can quantitatively assess the degree of functionalization. For this compound, DOSY can be used to monitor the conversion of a tosylated precursor to the azide-terminated species or to confirm the presence and distribution of the tosyl group. For instance, if a tosylated PEG is reacted with azide ions, DOSY can help distinguish between the tosylated PEG and the azide-terminated PEG based on subtle differences in their diffusion behavior, or more effectively, it can be used to monitor the functionalization of a PEG chain with a tosyl group by observing changes in the diffusion coefficient of the PEG chain as the tosyl group is attached. The quantitative aspect arises from comparing the signal intensities of the functionalized species to a known standard or to the unfunctionalized PEG, correlating diffusion coefficients with molecular weight and thus functionalization state.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is vital for identifying the characteristic functional groups present in this compound. The spectrum of this compound will display absorption bands indicative of the PEG ether linkages, the tosyl group, and the azide group. The PEG backbone is characterized by strong C-O-C stretching vibrations, typically observed around 1100 cm⁻¹. The tosyl group is identifiable by characteristic SO₂ stretching vibrations, usually appearing as two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, along with aromatic C-H stretching vibrations above 3000 cm⁻¹ and C-S stretching in the fingerprint region. Crucially, the azide group (N₃) exhibits a very strong and sharp absorption band in the region of 2100–2150 cm⁻¹, which is a definitive marker for its presence. The absence of precursor functional groups (e.g., halide stretches if a tosylated halide was used) further supports the successful synthesis.

Table 6.1.2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption (cm⁻¹) | Band Type |

| Azide (N₃) | 2100 – 2150 | Strong, sharp stretch |

| Sulfonyl (SO₂) | 1350, 1160 | Strong stretches |

| C-O-C (PEG) | 1100 | Strong stretch |

| Aromatic C-H | >3000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be utilized to detect and quantify chromophores within the this compound molecule. The tosyl group, with its aromatic ring and sulfonyl moiety, possesses UV-absorbing properties. Typically, tosyl-containing compounds exhibit absorption maxima (λmax) in the ultraviolet region, often around 220-270 nm, due to π→π* and n→π* electronic transitions within the aromatic system and the sulfonyl group. While the PEG chain and the azide group are generally UV-transparent in this range, the tosyl end-group allows for quantitative analysis of the compound's concentration using Beer-Lambert Law, provided a suitable extinction coefficient (ε) is determined or known. UV-Vis detection is also commonly employed in conjunction with liquid chromatography for purity assessments.

Table 6.1.3: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Expected λmax (nm) | Notes |

| Tosyl Group | 220 – 270 | Due to aromatic ring and SO₂ group |

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are essential for evaluating the purity of this compound and monitoring the progress of synthetic reactions or subsequent conjugation processes.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used to assess the purity of this compound. This technique separates compounds based on their hydrophobicity. The tosyl group imparts a degree of hydrophobicity to the PEG chain, allowing for separation from more hydrophilic impurities or unreacted starting materials. Detection is often performed using UV-Vis detectors, leveraging the absorbance of the tosyl group.

For polymer characterization, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is crucial for determining the molecular weight distribution and polydispersity index (PDI) of this compound. GPC separates molecules based on their hydrodynamic volume in solution. This technique confirms that the PEG chain length is as expected (e.g., PEG10) and that there are minimal amounts of higher or lower molecular weight oligomers or polymers. Coupled with refractive index (RI) detectors or light scattering detectors, GPC/SEC provides comprehensive information about the polymer's size characteristics.

Monitoring reaction progress, such as the introduction of the tosyl group or the subsequent reaction of the azide group (e.g., in click chemistry), can be effectively done using a combination of TLC, HPLC, or NMR. For example, a decrease in the starting material's signal and an increase in the this compound signal in ¹H NMR or HPLC would indicate successful reaction progression.

Table 6.2: Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Separation Basis | Common Detector(s) |

| HPLC (RP-HPLC) | Purity Assessment | Hydrophobicity | UV-Vis, DAD |

| GPC/SEC | Molecular Weight Distribution | Hydrodynamic Volume | RI, ELSD, LS |

| TLC | Reaction Monitoring | Polarity/Adsorption | UV-Vis (if chromophore present), Stains |

Compound Names:

this compound

Polyethylene (B3416737) Glycol (PEG)

Azide (N₃)

Tosyl (p-toluenesulfonyl)

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for N3-PEG10-Tos, and how can researchers ensure reproducibility?

- Methodological Answer :

- Synthesis Steps : Begin with azide-functionalized PEG precursors. Tosylate the terminal hydroxyl group using tosyl chloride in anhydrous conditions. Purify via size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents .

- Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent system) meticulously. Use high-purity reagents and validate each step with intermediate characterization (e.g., FT-IR for N3 group confirmation) .

- Characterization : Include NMR (¹H/¹³C) for structural verification, HPLC for purity assessment (>95%), and MALDI-TOF for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : Identify protons adjacent to the tosyl group (δ 7.3–7.8 ppm for aromatic protons) and PEG backbone (δ 3.5–3.7 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify unreacted tosyl chloride or PEG impurities .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS, ensuring absence of side products (e.g., di-tosylated species) .

- Validation : Cross-reference data from at least two orthogonal methods to minimize analytical bias .

Q. How should researchers design initial experiments to assess this compound stability under different storage conditions?

- Methodological Answer :

- Experimental Design :

- Variables : Test pH (4–9), temperature (4°C, 25°C, −20°C), and light exposure. Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Metrics : Monitor degradation via HPLC peak area reduction and NMR signal shifts for tosyl group integrity .

- Data Logging : Maintain a lab notebook with timestamps, environmental conditions, and raw data files for audit trails .

Advanced Research Questions

Q. How can researchers address conflicting data when different analytical methods yield varying purity assessments for this compound?

- Methodological Answer :

- Root-Cause Analysis :

- HPLC vs. NMR Discrepancies : HPLC may overestimate purity due to co-eluting impurities; use diffusion-ordered spectroscopy (DOSY) NMR to detect low-MW contaminants .

- Statistical Validation : Perform triplicate measurements and apply ANOVA to identify systematic errors (e.g., column degradation in HPLC) .

- Mitigation : Integrate SEC-MALS for absolute molecular weight determination, reducing reliance on single-method data .

Q. What methodological considerations are critical when optimizing the PEG chain length in this compound for specific bioconjugation applications?

- Methodological Answer :

- Screening Approach :

- Step 1 : Synthesize PEG variants (n = 5–12) via controlled anionic polymerization. Characterize dispersity (Đ < 1.1) using GPC .

- Step 2 : Test conjugation efficiency with model biomolecules (e.g., BSA) via click chemistry. Quantify yield via fluorescence labeling or SDS-PAGE .

- Trade-offs : Longer PEG chains improve solubility but may sterically hinder conjugation. Use molecular dynamics simulations to predict optimal length .

Q. How to systematically investigate the impact of reaction stoichiometry on this compound synthesis yield and byproduct formation?

- Methodological Answer :

- DOE Framework :

- Factors : Tosyl chloride equivalents (1.2–2.0 eq), reaction time (2–24 hrs), and base concentration (1–3 eq).

- Response Variables : Yield (gravimetric), byproduct % (HPLC area), and PEG backbone integrity (NMR) .

- Analysis : Use response surface methodology (RSM) to identify optimal conditions. Validate with three independent replicates .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。